

In-Depth Technical Guide: Parp1-IN-35 Target Engagement and Binding Affinity

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Compound of Interest

Compound Name: *Parp1-IN-35*

Cat. No.: *B15588096*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and binding affinity of **Parp1-IN-35**, a highly selective and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This document details the quantitative metrics of its interaction with PARP1, the experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

Parp1-IN-35, also known as compound T26, demonstrates sub-nanomolar potency against PARP1 and significant selectivity over PARP2. The inhibitory activity is summarized in the table below.

Compound	Target	IC50 (nM)	Selectivity (fold)
Parp1-IN-35 (T26)	PARP1	0.2	610-fold vs PARP2
PARP2	122		

Table 1: Inhibitory Potency of **Parp1-IN-35** against PARP1 and PARP2.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC₅₀) for **Parp1-IN-35** was conducted using a robust biochemical assay.

PARP1/2 Biochemical Assay Protocol

This protocol outlines the methodology used to assess the enzymatic activity of PARP1 and PARP2 in the presence of inhibitors.

Materials:

- Recombinant human PARP1 or PARP2 enzyme
- Histone H1 (substrate)
- Biotinylated NAD⁺
- Streptavidin-coated plates
- Assay buffer (e.g., Tris-HCl with MgCl₂, DTT, and BSA)
- Wash buffer (e.g., PBS with Tween-20)
- HRP-conjugated anti-streptavidin antibody
- TMB substrate
- Stop solution (e.g., H₂SO₄)
- Plate reader

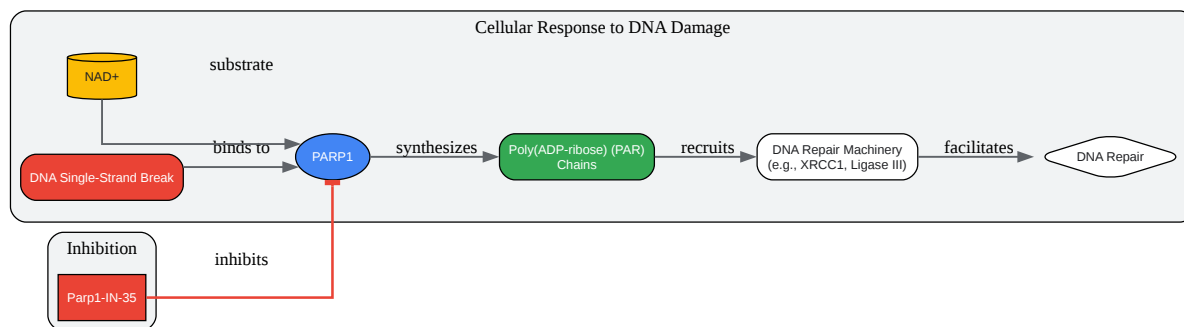
Procedure:

- Coating: Histone H1 is coated onto the wells of a microplate and incubated to allow for adsorption. The plate is then washed to remove unbound histone.
- Inhibitor Addition: A serial dilution of **Parp1-IN-35** (or other test compounds) is prepared and added to the wells.

- **Enzyme Reaction:** Recombinant PARP1 or PARP2 enzyme is added to the wells, followed by the addition of biotinylated NAD⁺ to initiate the PARylation reaction. The plate is incubated to allow for the enzymatic reaction to proceed.
- **Washing:** The plate is washed to remove the enzyme, inhibitor, and unbound NAD⁺.
- **Detection:** The biotinylated PAR chains attached to the immobilized histone are detected by adding an HRP-conjugated anti-streptavidin antibody.
- **Signal Development:** After another wash step, a TMB substrate is added, and the color is allowed to develop.
- **Quenching and Reading:** The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength using a microplate reader.
- **Data Analysis:** The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

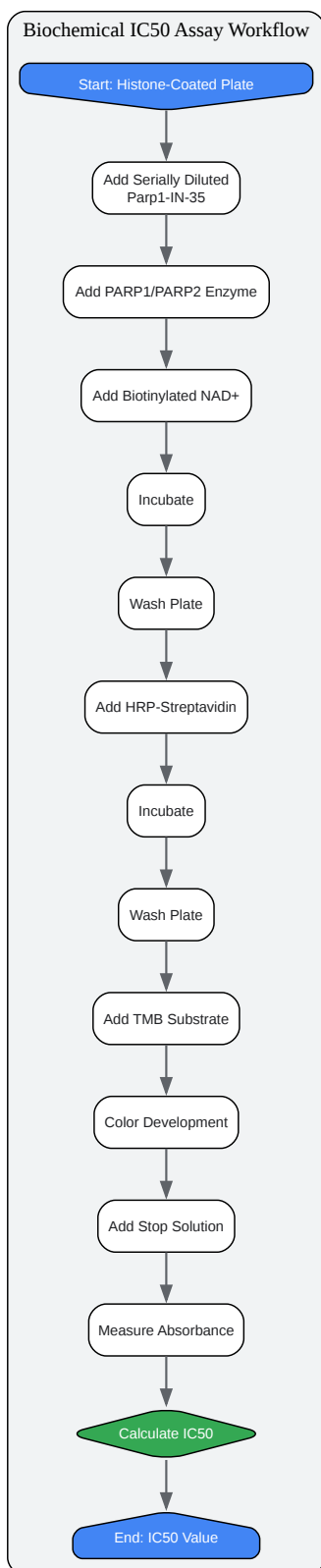
Visualizations

The following diagrams illustrate the PARP1 signaling pathway and the experimental workflow for determining the inhibitory activity of **Parp1-IN-35**.



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Caption: PARP1 signaling pathway and inhibition by **Parp1-IN-35**.



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References

- 1. Design, Synthesis, and Pharmacodynamic Evaluation of Highly Selective PARP1 Inhibitors with Brain Penetrance - PubMed [pubmed.ncbi.nlm.nih.gov]
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